(R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester
Overview
Description
®-4-N-Cbz-piperazine-2-carboxylic acid methyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The ® configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-N-Cbz-piperazine-2-carboxylic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol. One common method is the Fischer esterification, which involves heating the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . Another method involves the use of acid chlorides, where the carboxylic acid is first converted to an acid chloride, which then reacts with methanol to form the ester .
Industrial Production Methods
On an industrial scale, the production of esters like ®-4-N-Cbz-piperazine-2-carboxylic acid methyl ester can be achieved through continuous flow processes. These processes often utilize catalysts and optimized reaction conditions to ensure high yield and purity. The use of polymer-supported catalysts and sonochemical methods has also been explored to enhance the efficiency of esterification reactions .
Chemical Reactions Analysis
Types of Reactions
®-4-N-Cbz-piperazine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Methanol and a base catalyst such as sodium methoxide are commonly used.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Transesterification: Different ester and alcohol.
Scientific Research Applications
®-4-N-Cbz-piperazine-2-carboxylic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-4-N-Cbz-piperazine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems . The piperazine ring may also play a role in binding to specific sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Another ester with a similar structure but different alkyl groups.
Ethyl acetate: A commonly used ester with a different alkyl group.
Propyl butanoate: An ester with a similar structure but different alkyl groups.
Uniqueness
®-4-N-Cbz-piperazine-2-carboxylic acid methyl ester is unique due to its specific ® configuration and the presence of the piperazine ring. This configuration and structure confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKXWBBQYZXPFB-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426859 | |
Record name | (R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405175-79-3 | |
Record name | (R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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